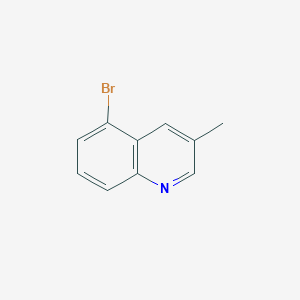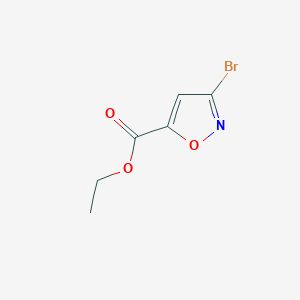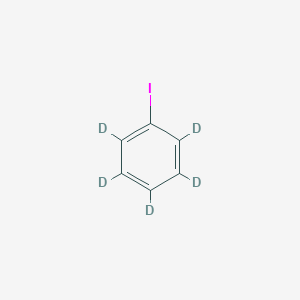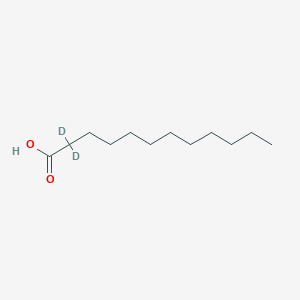
1-(Chlorométhyl)isoquinoléine
Vue d'ensemble
Description
1-(Chloromethyl)isoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring
Applications De Recherche Scientifique
1-(Chloromethyl)isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
Isoquinoline alkaloids, a class of compounds to which 1-(chloromethyl)isoquinoline belongs, are known to interact with various biological targets due to their diverse structures .
Mode of Action
Isoquinoline alkaloids, in general, are known to interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Isoquinoline alkaloids are known to be involved in several biosynthetic pathways, such as the shikimate pathway; the ornithine, lysine, and nicotinic acid pathway; the histidine and purine pathway; and the terpenoid and polyketide pathway .
Result of Action
It has been reported that 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines, which are structurally similar to 1-(chloromethyl)isoquinoline, have shown antiarrhythmic, anticonvulsant, and analgesic activity .
Analyse Biochimique
Biochemical Properties
1-(Chloromethyl)isoquinoline has been found to interact with various enzymes, proteins, and other biomolecules. It has been synthesized via cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile or dichloroacetonitrile
Cellular Effects
The cellular effects of 1-(Chloromethyl)isoquinoline are diverse. It has been shown to exhibit antiarrhythmic activity, suggesting that it may interact with ion channels in cardiac cells . It also shows activity against corazole-induced convulsions, indicating potential effects on neuronal cells .
Molecular Mechanism
Its antiarrhythmic and anticonvulsant activities suggest that it may interact with ion channels or other proteins involved in electrical signaling in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)isoquinoline can be synthesized through several methods. One common approach involves the chloromethylation of isoquinoline. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the isoquinoline to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(Chloromethyl)isoquinoline may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly reagents and solvents is also a focus in industrial processes to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form isoquinoline carboxaldehyde or isoquinoline carboxylic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include isoquinoline derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Products include isoquinoline carboxaldehyde and isoquinoline carboxylic acid.
Reduction: The major product is methylisoquinoline.
Comparaison Avec Des Composés Similaires
Quinoline: Quinoline is a structural isomer of isoquinoline, with the nitrogen atom located at the first position of the fused ring system.
Isoquinoline: Isoquinoline itself is a closely related compound, differing only by the position of the nitrogen atom in the ring system.
Uniqueness: 1-(Chloromethyl)isoquinoline is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives.
Propriétés
IUPAC Name |
1-(chloromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWNTHKHQTQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529407 | |
| Record name | 1-(Chloromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27311-65-5 | |
| Record name | 1-(Chloromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What modifications were made to the 1-(chloromethyl)isoquinoline structure in the study, and what was the rationale behind these changes?
A1: The study focused on replacing the chlorine atom in 1-(chloromethyl)isoquinoline derivatives with a cyano group. This modification aimed to synthesize 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles. The researchers hypothesized that this structural change could lead to compounds with enhanced antimicrobial and antifungal activities. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B1590364.png)








